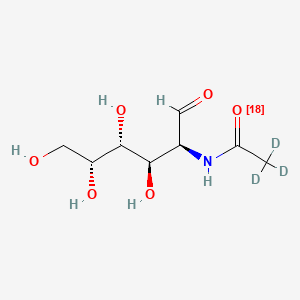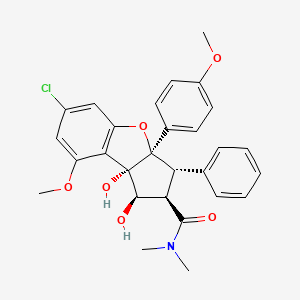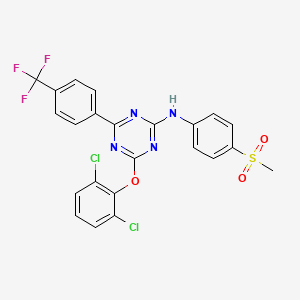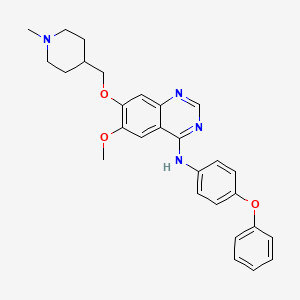
Egfr/C797S-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Egfr/C797S-IN-1 is a potent inhibitor of the epidermal growth factor receptor (EGFR) with a specific focus on the C797S mutation. This mutation is a significant cause of resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). The development of this compound represents a critical advancement in overcoming this resistance and providing effective treatment options for patients with NSCLC .
Preparation Methods
The synthesis of Egfr/C797S-IN-1 involves several steps, including the preparation of key intermediates and the final coupling reactionsReaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity .
Industrial production methods for this compound are designed to scale up the laboratory synthesis while maintaining the compound’s efficacy and safety. This involves optimizing reaction conditions, purification processes, and quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Egfr/C797S-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common reagents and conditions used in these reactions include specific solvents, temperature controls, and catalysts to facilitate the desired transformations. The major products formed from these reactions are typically intermediates that are further processed to yield the final compound .
Scientific Research Applications
Egfr/C797S-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a model compound to study the mechanisms of EGFR inhibition and to develop new inhibitors with improved efficacy and selectivity.
Biology: It serves as a tool to investigate the biological pathways and cellular processes regulated by EGFR, including cell proliferation, migration, and survival.
Medicine: this compound is primarily used in the treatment of NSCLC, particularly in patients with the C797S mutation who have developed resistance to third-generation EGFR TKIs. It is also being explored for its potential in treating other cancers with similar resistance mechanisms.
Industry: The compound is used in the development of new pharmaceuticals and therapeutic strategies, as well as in the production of diagnostic tools and assays .
Mechanism of Action
Egfr/C797S-IN-1 exerts its effects by selectively binding to the mutated EGFR C797S enzymes, inhibiting their kinase activity. This selective binding ensures that the abnormal, cancer-driving activity of the mutated EGFR is halted, thus slowing down or even stopping tumor growth. The compound targets specific molecular pathways involved in cell proliferation and survival, effectively blocking the signals that promote cancer progression .
Comparison with Similar Compounds
Egfr/C797S-IN-1 is unique in its ability to selectively inhibit the C797S mutation in EGFR, which is a major cause of resistance to third-generation EGFR TKIs. Similar compounds include:
Osimertinib: A third-generation EGFR TKI that is effective against the T790M mutation but not the C797S mutation.
Gefitinib and Erlotinib: First-generation EGFR TKIs that target the initial activating mutations in EGFR but are less effective against secondary mutations like T790M and C797S.
Afatinib and Dacomitinib: Second-generation EGFR TKIs that offer broader inhibition but still face resistance issues with the C797S mutation
This compound stands out due to its specificity and effectiveness against the C797S mutation, making it a valuable addition to the arsenal of EGFR inhibitors .
Properties
Molecular Formula |
C28H30N4O3 |
|---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]-N-(4-phenoxyphenyl)quinazolin-4-amine |
InChI |
InChI=1S/C28H30N4O3/c1-32-14-12-20(13-15-32)18-34-27-17-25-24(16-26(27)33-2)28(30-19-29-25)31-21-8-10-23(11-9-21)35-22-6-4-3-5-7-22/h3-11,16-17,19-20H,12-15,18H2,1-2H3,(H,29,30,31) |
InChI Key |
OGARAQZJFVUHBN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=CC=C(C=C4)OC5=CC=CC=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


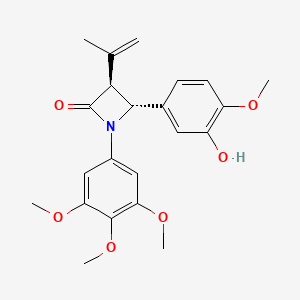
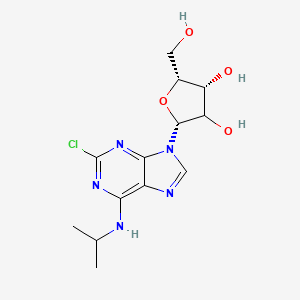
![5-[4-(6-Chloro-5-fluoro-2,3-dihydroindol-1-yl)quinazolin-6-yl]pyrimidin-2-amine](/img/structure/B15139639.png)
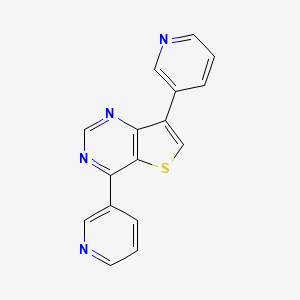
![3-N-[[1-(cyclohexylmethyl)piperidin-4-yl]methyl]-1-N,5-N-bis(2-hydroxyethyl)benzene-1,3,5-tricarboxamide](/img/structure/B15139658.png)
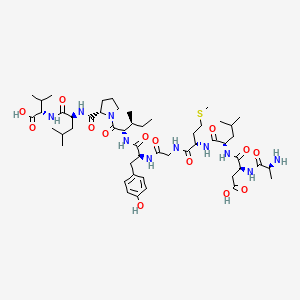
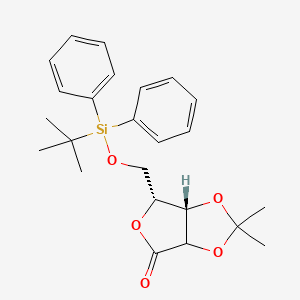
![3-[(3,5-Dibromo-4-octoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one](/img/structure/B15139685.png)
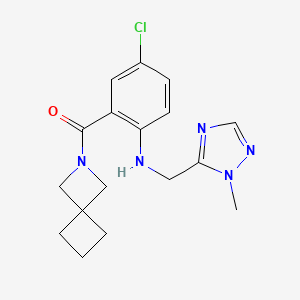
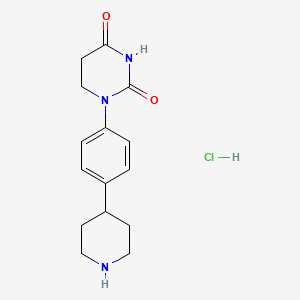
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B15139693.png)
